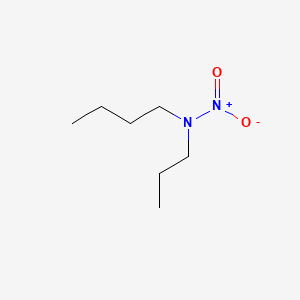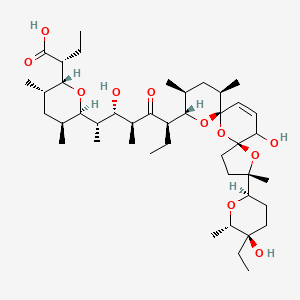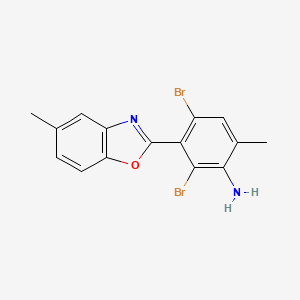
Isododecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isododecyl acrylate is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.387 g/mol . It is an acrylate ester, characterized by a colorless to light yellow appearance and a weak odor . This compound is used in various industrial applications due to its unique properties, such as flexibility and good low-temperature performance .
Preparation Methods
Isododecyl acrylate can be synthesized through several methods, including the esterification of acrylic acid with isododecyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Isododecyl acrylate, being an acrylate ester, undergoes various chemical reactions. It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Additionally, it can undergo polymerization reactions in the presence of heat and light, generating significant heat . Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions are typically alcohols, acids, and polymers .
Scientific Research Applications
Isododecyl acrylate has found extensive use in various scientific research applications. In chemistry, it is used as a monomer for the synthesis of copolymers with other acrylates, methacrylates, and vinyl compounds . In the industrial sector, it is used as an additive in lubricating oils to improve their viscometric and rheological properties .
Mechanism of Action
The mechanism of action of isododecyl acrylate involves its ability to undergo polymerization and copolymerization reactions. The vinyl group in the acrylate ester is susceptible to polymerization, forming long polymer chains . These polymers can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the polymer matrix can encapsulate and release therapeutic agents in a controlled manner .
Comparison with Similar Compounds
Isododecyl acrylate is similar to other acrylate esters such as 2-ethylhexyl acrylate, ethyl acrylate, and methyl acrylate . it is unique due to its long-chain hydrophobic tail, which imparts flexibility and good low-temperature properties . This makes it particularly useful in applications where these properties are desired, such as in lubricating oils and coatings .
Properties
CAS No. |
55462-93-6 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
10-methylundecyl prop-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-15(16)17-13-11-9-7-5-6-8-10-12-14(2)3/h4,14H,1,5-13H2,2-3H3 |
InChI Key |
BVQFZORZFCJQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


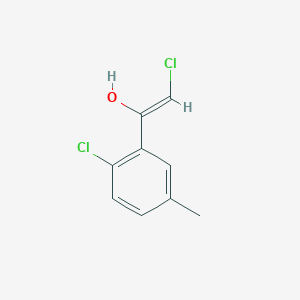

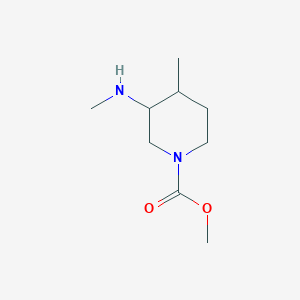
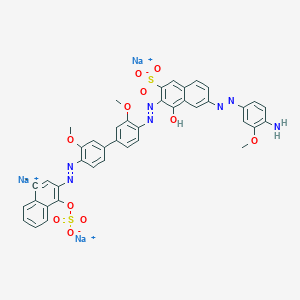
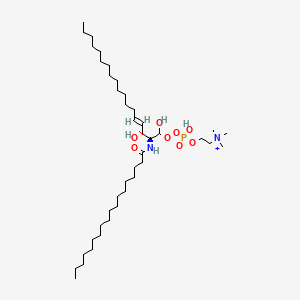

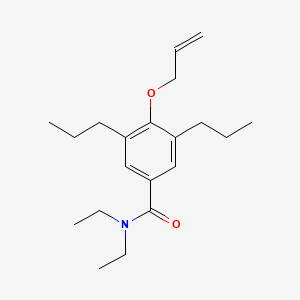
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

